1-(Pyridin-2-yl)piperazin-2-one

Description

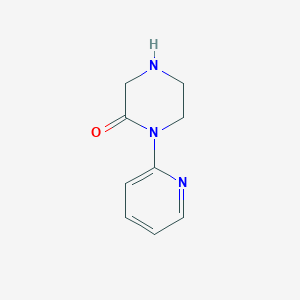

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXQKAGUVNHYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619048 | |

| Record name | 1-(Pyridin-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345310-98-7 | |

| Record name | 1-(Pyridin-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Pyridin-2-yl)piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 1-(Pyridin-2-yl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of the heterocyclic compound 1-(Pyridin-2-yl)piperazin-2-one. Due to the limited availability of experimental data for this specific molecule in public databases, this guide amalgamates the known information for this compound with a detailed analysis of closely related and structurally analogous compounds, particularly 1-(2-Pyridyl)piperazine and various other piperazin-2-one derivatives. This approach offers valuable insights into its predicted characteristics, potential biological activities, and promising avenues for future research. The document includes summaries of physicochemical properties, proposed synthetic pathways, and discussions on potential pharmacological applications, supported by data from analogous compounds.

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a wide array of clinically successful drugs. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it a versatile building block in drug design. The incorporation of a pyridinyl moiety can further enhance biological activity by introducing hydrogen bonding capabilities and potential for aromatic interactions. The addition of a carbonyl group to the piperazine ring, forming a piperazin-2-one, introduces a lactam functionality which can alter the molecule's polarity, metabolic stability, and receptor binding profile.

This compound combines these three key structural features, suggesting its potential as a valuable scaffold for the development of novel therapeutic agents. This guide aims to provide a thorough understanding of its core properties, drawing upon available data and the well-documented characteristics of its structural relatives.

Physicochemical Properties

While experimental data for this compound is scarce, its fundamental properties can be predicted and contextualized by examining available data for the compound and its close analog, 1-(2-Pyridyl)piperazine.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-(2-Pyridyl)piperazine |

| Molecular Formula | C₉H₁₁N₃O[1] | C₉H₁₃N₃[2][3] |

| Molecular Weight | 177.21 g/mol | 163.22 g/mol [2][3] |

| Appearance | Not available | Liquid[2] |

| Boiling Point | Not available | 120-122 °C at 2 mmHg[2][4] |

| Melting Point | Not available | 92-94 °C[4] |

| Density | Not available | 1.072 g/mL at 25 °C[2][4] |

| Refractive Index | Not available | n20/D 1.595[2][4] |

| Solubility | Not available | Soluble in chloroform and methanol. |

| Predicted XlogP | -0.1 | 1.3 |

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | m/z |

| [M+H]⁺ | 178.0975 |

| [M+Na]⁺ | 200.0794 |

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The protons on the piperazin-2-one ring would appear as multiplets in the aliphatic region (δ 3.0-4.5 ppm).

-

¹³C NMR: The spectrum would feature signals for the carbonyl carbon of the lactam (δ ~170 ppm), carbons of the pyridine ring (δ 110-160 ppm), and the aliphatic carbons of the piperazin-2-one ring (δ 40-60 ppm).

-

IR Spectroscopy: A characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration would be expected around 1650-1680 cm⁻¹. Bands corresponding to C-N stretching and aromatic C-H stretching would also be present.

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of N-aryl piperazinones. A common approach involves the reaction of an N-substituted ethylenediamine with an α-haloacetyl halide, followed by intramolecular cyclization.

Proposed Synthetic Pathway:

A potential synthesis could involve the reaction of 2-chloropyridine with piperazin-2-one. Alternatively, a multi-step synthesis could be envisioned as outlined in the diagram below.

Caption: Proposed synthetic route for this compound.

General Experimental Protocol for N-Arylation of Piperazin-2-one (Hypothetical):

-

Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in a suitable solvent (e.g., DMF or DMSO) is added a base such as potassium carbonate or sodium hydride (1.2 eq).

-

Addition of Aryl Halide: 2-Chloropyridine or 2-bromopyridine (1.1 eq) is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is not available, the extensive research on its structural analogs provides a strong basis for predicting its potential pharmacological profile. Piperazine and piperazin-2-one derivatives have demonstrated a wide range of biological activities, including effects on the central nervous system (CNS), and as anti-inflammatory, and anticancer agents.[5]

5.1. Central Nervous System (CNS) Activity

Many 1-arylpiperazine derivatives are known to interact with various CNS receptors, particularly serotonergic and adrenergic receptors. For instance, some derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have been evaluated as potential selective serotonin reuptake inhibitors (SSRIs).[6] This suggests that this compound could potentially modulate neurotransmitter systems.

Caption: Hypothetical modulation of serotonergic signaling.

5.2. Anti-inflammatory Activity

Piperazine derivatives have been investigated for their anti-inflammatory properties.[5] The mechanism of action often involves the inhibition of pro-inflammatory enzymes or cytokines. Given the structural similarities, this compound could be a candidate for anti-inflammatory drug discovery.

5.3. Anticancer Activity

A number of piperazine-containing compounds have been developed as anticancer agents. Their mechanisms of action are diverse and can include enzyme inhibition, disruption of signaling pathways, and induction of apoptosis. The cytotoxic potential of piperazin-2-one-based structures has also been explored against various cancer cell lines.

Experimental Workflow for Evaluation

For researchers interested in investigating the properties of this compound, a structured experimental workflow is essential.

Caption: A general workflow for the synthesis and evaluation of novel compounds.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity with significant potential in drug discovery. While direct experimental data is limited, analysis of its structural components and related compounds suggests that it is a promising scaffold for developing novel therapeutics, particularly for CNS disorders, inflammation, and cancer.

Future research should focus on:

-

Developing and optimizing a reliable synthetic route for this compound.

-

Conducting thorough physicochemical and spectroscopic characterization to establish a complete data profile for the compound.

-

Performing a broad range of in vitro and in vivo biological assays to elucidate its pharmacological properties and potential therapeutic applications.

This technical guide serves as a foundational resource to stimulate and guide future research into this promising molecule. The synthesis and evaluation of a library of derivatives based on the this compound scaffold could lead to the discovery of new and effective therapeutic agents.

References

- 1. PubChemLite - this compound (C9H11N3O) [pubchemlite.lcsb.uni.lu]

- 2. 1-(2-吡啶基)哌嗪 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Pyridyl)piperazine-Changzhou Kangte Pharmtech co., LTD [kangtepharm.com]

- 5. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 1-(Pyridin-2-yl)piperazin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the compound 1-(Pyridin-2-yl)piperazin-2-one. Due to a notable scarcity of experimental data in publicly available literature for this specific molecule, this document presents a combination of computed properties and general experimental protocols applicable to its characterization. The guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into its molecular properties and potential methodologies for its synthesis and analysis. This document also explores the biological activities of structurally related compounds to suggest potential areas of investigation for this compound.

Introduction

This compound is a small molecule featuring a pyridine ring attached to a piperazin-2-one core. The piperazine and piperidinone scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of piperazine are known to exhibit a wide range of pharmacological activities, including but not limited to, anti-inflammatory, anti-microbial, and anthelmintic effects.[1] Similarly, compounds containing a pyridin-2(1H)-one moiety, structurally related to the piperazin-2-one core, have been investigated as potential selective serotonin reuptake inhibitors (SSRIs).[2] Given the pharmacological importance of its constituent chemical motifs, this compound represents a compound of interest for further investigation in drug discovery programs.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃O | PubChem[3] |

| Molecular Weight | 177.20 g/mol | PubChem |

| Monoisotopic Mass | 177.09021 Da | PubChem[3] |

| XlogP (Predicted) | -0.1 | PubChem[3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Data not available | |

| pKa | Data not available |

Note: The XlogP value, a measure of lipophilicity, is a computational prediction and should be confirmed experimentally. The negative value suggests that the compound is likely to be hydrophilic.

Experimental Protocols

While specific protocols for this compound are not documented, the following are general and widely accepted methods for determining the key physicochemical parameters of small organic molecules.

Synthesis of Piperazin-2-one Derivatives

The synthesis of piperazin-2-one derivatives can be achieved through various synthetic routes. One common approach involves a cascade, metal-promoted transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide.[4][5] This method allows for the formation of three new bonds in a one-pot process, offering an efficient route to structurally diverse piperazinones.[4][5]

A general procedure is as follows:

-

A mixture of the chloro allenylamide, primary amine, aryl iodide, a palladium catalyst (e.g., Pd(PPh₃)₄), a silver salt (e.g., AgNO₃), and a base (e.g., Cs₂CO₃) is prepared in a suitable solvent such as acetonitrile.

-

The reaction mixture is heated under an inert atmosphere for a specified period.

-

Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques like column chromatography.

Researchers should adapt and optimize this general protocol for the specific synthesis of this compound.

Determination of Melting Point

The melting point of a solid compound can be determined using a digital melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded as the melting point.

Determination of Solubility

The aqueous solubility of a compound can be determined by adding a known excess of the solid to a fixed volume of water. The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis.[6][7] For potentiometric titration, a solution of the compound is titrated with a standardized acid or base, and the pH is monitored throughout the titration. The pKa value can then be calculated from the titration curve.

Potential Biological Activity and Signaling Pathways

There is no direct experimental evidence detailing the biological activity or the signaling pathways modulated by this compound. However, the activities of structurally similar compounds can provide insights into potential areas of investigation.

-

Monoamine Oxidase (MAO) Inhibition: Novel 1-(2-pyrimidin-2-yl)piperazine derivatives have been synthesized and shown to be selective inhibitors of MAO-A.[8][9] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.

-

Serotonin Reuptake Inhibition: A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been evaluated for their serotonin (5-HT) reuptake inhibitory activity, with some compounds showing potent inhibition.[2] SSRIs are a major class of antidepressants.

-

α2-Adrenergic Receptor Antagonism: The buspirone metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), has been shown to be an α2-adrenergic receptor antagonist.[10]

Given these findings, this compound could potentially interact with monoamine transporters or receptors. Further research is required to elucidate its specific biological targets and mechanisms of action.

Visualizations

General Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the investigation of a novel compound like this compound.

Caption: A generalized workflow for small molecule drug discovery.

Potential Signaling Pathway Interaction

Based on the activities of related compounds, a hypothetical interaction with a monoamine transporter is depicted below. This is a speculative representation and requires experimental validation.

Caption: Hypothetical mechanism of monoamine transporter inhibition.

Conclusion

This compound is a compound with potential for biological activity based on the known pharmacology of its structural components. This guide summarizes the currently available, albeit limited, physicochemical data for this molecule. It also provides a framework of established experimental protocols for its synthesis and characterization, which can guide future research efforts. The exploration of its biological effects, particularly in the context of monoaminergic systems, represents a promising avenue for drug discovery and development. The significant lack of experimental data highlights a clear opportunity for further research to fully characterize this compound and unlock its therapeutic potential.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H11N3O) [pubchemlite.lcsb.uni.lu]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. uregina.ca [uregina.ca]

- 7. Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]

- 8. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of the 1-(Pyridin-2-yl)piperazin-2-one Scaffold: A Technical Guide to a Privileged Structure in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for 1-(Pyridin-2-yl)piperazin-2-one is not extensively available in the public domain. This guide provides an in-depth overview of the known biological activities and mechanisms of action for the broader classes of piperazin-2-one and pyridinylpiperazine derivatives, offering a foundational understanding for research and development involving this novel scaffold.

The piperazin-2-one motif is a recognized "privileged structure" in medicinal chemistry, indicating its ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities.[1] When combined with a pyridinyl moiety, as in this compound, a unique pharmacological profile can be anticipated, drawing from the established activities of both parent structures. This technical guide consolidates the current understanding of these related compound classes, providing insights into potential mechanisms of action, quantitative biological data, and relevant experimental protocols.

Potential Mechanisms of Action and Therapeutic Targets

The biological activities of piperazin-2-one and pyridinylpiperazine derivatives are diverse, spanning multiple therapeutic areas. The primary mechanisms of action identified for these classes of compounds include enzyme inhibition and receptor modulation.

1. Enzyme Inhibition:

-

Farnesyltransferase Inhibition: Certain piperazin-2-one derivatives have been investigated as inhibitors of farnesyltransferase, a critical enzyme in the post-translational modification of the Ras protein.[1] By inhibiting this enzyme, these compounds can disrupt the Ras-Raf-MEK-ERK signaling pathway, which is often hyperactivated in various cancers, leading to reduced cell proliferation and apoptosis.[1]

-

Urease Inhibition: Pyridinylpiperazine derivatives have demonstrated potent urease inhibitory activity.[2][3] Urease is a key enzyme for pathogens like Helicobacter pylori, enabling their survival in the acidic environment of the stomach. Inhibition of urease is a promising strategy for the treatment of peptic ulcers and other related gastric conditions.[2][3]

2. Central Nervous System (CNS) Receptor Modulation:

-

Arylpiperazine derivatives, a class that includes pyridinylpiperazines, are well-known for their activity on various central nervous system receptors.[4][5] They have been extensively studied as ligands for serotonin (5-HT) and dopamine (D) receptors, showing potential as antipsychotic, antidepressant, and anxiolytic agents.[5][6] The specific receptor subtype selectivity and agonist/antagonist activity depend on the substitution pattern on both the aryl and piperazine rings.

3. Other Biological Activities:

-

Antiviral Activity: Some piperazin-2-one derivatives have been reported to exhibit anti-adenoviral activity.[7]

-

Opiate Activity: Chiral piperazin-2-one derivatives have been incorporated into dermorphin analogues, where they have been shown to modulate opiate activities.[8]

-

Antimicrobial and Anti-inflammatory Activity: Piperazine derivatives, in general, have been explored for a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[9][10]

Quantitative Biological Data

The following table summarizes the reported biological activity for representative piperazin-2-one and pyridinylpiperazine derivatives. This data can serve as a benchmark for the evaluation of new analogues such as this compound.

| Compound Class | Derivative | Target | Activity (IC50) | Reference |

| Pyridinylpiperazine | 1-(3-nitropyridin-2-yl)piperazine derivative 5b | Urease | 2.0 ± 0.73 µM | [2][3] |

| Pyridinylpiperazine | 1-(3-nitropyridin-2-yl)piperazine derivative 7e | Urease | 2.24 ± 1.63 µM | [2][3] |

| Pyridinylpiperazine | Precursor compound 3 | Urease | 3.90 ± 1.91 µM | [3] |

| Arylpiperazine | 1-Aryl-2-[3-(4-aryl-1-piperazinyl)propyl]-1,4-dihydro-3(2H)-isoquinolinone 7 | 5-HT1A Receptor | Ki = 1.72 ± 0.07 nM | [11] |

| Arylpiperazine | 1-Aryl-2-[3-(4-aryl-1-piperazinyl)propyl]-1,4-dihydro-3(2H)-isoquinolinone 13 | 5-HT1A Receptor | Ki = 2.75 ± 0.59 nM | [11] |

Signaling Pathways

The potential signaling pathways modulated by this compound, based on the activities of related compounds, are depicted below.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of compounds related to this compound.

1. General Synthesis of 1-Arylpiperazin-2-ones:

A common method for the synthesis of 1-arylpiperazin-2-ones involves the reaction of an N-arylethylenediamine with a suitable two-carbon electrophile, such as chloroacetyl chloride or an alpha-halo ester, followed by cyclization.

-

Materials: N-(pyridin-2-yl)ethane-1,2-diamine, chloroacetyl chloride, triethylamine, dichloromethane.

-

Procedure:

-

Dissolve N-(pyridin-2-yl)ethane-1,2-diamine and triethylamine in dichloromethane and cool the mixture to 0 °C.

-

Add a solution of chloroacetyl chloride in dichloromethane dropwise to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

2. In Vitro Urease Inhibition Assay:

This assay is used to determine the ability of a compound to inhibit the activity of the urease enzyme.

-

Materials: Jack bean urease, urea, phenol, sodium nitroprusside, sodium hypochlorite, test compounds, phosphate buffer.

-

Procedure:

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add a solution of jack bean urease to each well.

-

Add the test compound solutions at various concentrations to the wells.

-

Incubate the plate at a specified temperature for a set time.

-

Initiate the enzymatic reaction by adding a solution of urea to each well.

-

After a further incubation period, stop the reaction by adding phenol reagent followed by sodium hypochlorite reagent.

-

Measure the absorbance of the resulting indophenol blue color at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Calculate the percentage of urease inhibition for each concentration of the test compound and determine the IC50 value.

-

3. Radioligand Binding Assay for CNS Receptors (e.g., 5-HT1A):

This assay measures the affinity of a compound for a specific receptor.

-

Materials: Cell membranes expressing the target receptor (e.g., human 5-HT1A), radioligand (e.g., [3H]8-OH-DPAT), test compounds, scintillation cocktail, filter mats, buffer solutions.

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

After incubation, rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filter mats in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine the Ki value of the test compound, which represents its affinity for the receptor.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel compounds based on the this compound scaffold.

This guide provides a comprehensive starting point for researchers interested in the therapeutic potential of this compound and its derivatives. By leveraging the known pharmacology of the piperazin-2-one and pyridinylpiperazine scaffolds, targeted research and development efforts can be initiated to explore the unique biological profile of this promising new class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 11. Structure-activity relationship studies of CNS agents. Part 10(1): 1-Aryl-2-[3-(4-aryl-1-piperazinyl)propyl]-1,4-dihydro-3(2H)-isoquino linones: two modes of the interaction with the 5-HT1A receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Targets of 1-(Pyridin-2-yl)piperazin-2-one: A Technical Guide

Introduction

1-(Pyridin-2-yl)piperazin-2-one is a heterocyclic compound featuring a pyridinyl moiety attached to a piperazin-2-one core. While direct experimental data on the biological targets of this specific molecule are not extensively available in the public domain, its structural components are well-recognized pharmacophores present in a variety of biologically active agents. This technical guide provides an in-depth analysis of the potential biological targets of this compound by examining the established activities of its constituent chemical scaffolds: the 1-(pyridin-2-yl)piperazine group and the piperazin-2-one ring system. This approach allows for a scientifically grounded exploration of its pharmacological potential for researchers, scientists, and drug development professionals.

Analysis of Structural Scaffolds

The core structure can be deconstructed into two key components, each contributing to a potential pharmacological profile:

-

1-(Pyridin-2-yl)piperazine Moiety: This scaffold is a common feature in numerous centrally acting agents and other therapeutic compounds. Its derivatives have been shown to interact with a range of receptors and enzymes.

-

Piperazin-2-one Core: This heterocyclic ring system is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial effects.

Potential Biological Targets and Associated Activities

Based on the activities of structurally related compounds, the following biological targets and pathways are proposed for this compound.

Monoamine Oxidase A (MAO-A)

Derivatives of 1-(pyrimidin-2-yl)piperazine, which is structurally similar to the pyridin-2-yl)piperazine moiety, have been identified as selective inhibitors of Monoamine Oxidase A (MAO-A).[1][2] MAO-A is a key enzyme in the metabolic degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Its inhibition leads to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for treating depression and other mood disorders.

Quantitative Data for MAO-A Inhibitory Activity of Related Compounds

| Compound | Target | IC50 (µM) | Selectivity |

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate | MAO-A | 23.10 | Selective for MAO-A |

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate | MAO-A | 24.14 | Selective for MAO-A |

Data extracted from studies on pyrimidinylpiperazine derivatives.[1][2]

Experimental Protocol: MAO-A Inhibition Assay

A common method for determining MAO-A inhibitory activity is a fluorometric assay using a specific substrate.

-

Enzyme Preparation: Recombinant human MAO-A is used as the enzyme source.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

-

Substrate Addition: A fluorogenic substrate for MAO-A, such as kynuramine, is added to initiate the enzymatic reaction.

-

Detection: The reaction produces a fluorescent product (4-hydroxyquinoline), which is measured over time using a fluorescence plate reader (e.g., excitation at 320 nm, emission at 405 nm).

-

Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition for each compound concentration is determined. The IC50 value is then calculated by fitting the data to a dose-response curve.

Signaling Pathway Visualization

Caption: Potential inhibition of MAO-A by this compound.

Serotonin Transporter (SERT)

A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs).[3][4] These compounds displayed potent 5-HT reuptake inhibition.[3] Given the structural similarities, this compound could potentially act as an inhibitor of the serotonin transporter (SERT), which would classify it as a potential antidepressant agent.

Experimental Protocol: Serotonin Reuptake Inhibition Assay

This assay is typically performed using cells expressing the human serotonin transporter or synaptosomes.

-

Cell/Synaptosome Preparation: Human embryonic kidney (HEK293) cells stably expressing the human SERT are commonly used. Alternatively, synaptosomes can be prepared from rat brain tissue.

-

Incubation: The cells or synaptosomes are incubated with the test compound at various concentrations.

-

Radioligand Addition: A radiolabeled substrate of SERT, such as [³H]-serotonin, is added.

-

Termination and Separation: The uptake process is stopped (e.g., by rapid filtration), and the cells/synaptosomes are separated from the incubation medium.

-

Quantification: The amount of radioactivity taken up by the cells/synaptosomes is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value is determined by measuring the concentration of the test compound that inhibits 50% of the specific [³H]-serotonin uptake.

Logical Relationship Diagram

Caption: Workflow for assessing SERT inhibition.

Urease

Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and identified as potent inhibitors of urease.[5][6] Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria.

Quantitative Data for Urease Inhibitory Activity of Related Compounds

| Compound | Target | IC50 (µM) |

| Derivative 5b | Jack Bean Urease | 2.0 ± 0.73 |

| Derivative 7e | Jack Bean Urease | 2.24 ± 1.63 |

| Thiourea (Standard) | Jack Bean Urease | 23.2 ± 11.0 |

Data extracted from studies on 1-(3-nitropyridin-2-yl)piperazine derivatives.[5][6]

Experimental Protocol: Urease Inhibition Assay (Indophenol Method)

-

Enzyme and Compound Incubation: Jack bean urease is incubated with the test compound at various concentrations in a phosphate buffer solution for a specified time at room temperature.

-

Substrate Addition: A solution of urea is added to the mixture, and it is incubated at 37°C.

-

Colorimetric Reaction: The amount of ammonia produced from urea hydrolysis is determined by the indophenol method. Phenol reagent and alkali reagent are added, and the mixture is incubated.

-

Absorbance Measurement: The absorbance of the resulting indophenol blue is measured at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Farnesyltransferase

The piperazin-2-one scaffold has been associated with anticancer activity through the inhibition of farnesyltransferase.[7] This enzyme is crucial for the post-translational modification of Ras proteins, which are key components of signaling pathways that regulate cell proliferation and survival. Inhibition of farnesyltransferase can disrupt these pathways, which are often overactive in cancer.

Signaling Pathway Visualization

Caption: Potential inhibition of the Ras signaling pathway.

Conclusion

While direct experimental evidence for the biological targets of this compound is lacking, a systematic analysis of its constituent scaffolds provides a strong basis for predicting its potential pharmacological activities. The 1-(pyridin-2-yl)piperazine moiety suggests potential interactions with targets in the central nervous system, such as MAO-A and the serotonin transporter, as well as enzymes like urease. The piperazin-2-one core points towards other potential activities, including anticancer effects through the inhibition of farnesyltransferase.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals by outlining the most probable biological targets for this compound and providing detailed experimental protocols for their investigation. The presented data and visualizations offer a clear framework for initiating screening and lead optimization programs to explore the therapeutic potential of this and related compounds. Further experimental validation is essential to confirm these predicted activities and to fully elucidate the pharmacological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-(Pyridin-2-yl)piperazin-2-one Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1-(pyridin-2-yl)piperazin-2-one derivatives and their analogues. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold and wide range of pharmacological effects, including antidepressant, anticancer, and anti-inflammatory properties.[1][2][3]

Core Structure and Chemical Diversity

The core structure of these compounds consists of a pyridine ring linked to a piperazin-2-one moiety at the N1 position. The piperazin-2-one ring is a privileged structure in medicinal chemistry, often serving as a rigid scaffold that can mimic peptide bonds, while the pyridine ring offers multiple points for substitution to modulate the physicochemical and pharmacological properties of the molecules.[4] The versatility of this scaffold allows for the introduction of various substituents at different positions, leading to a wide array of analogues with diverse biological activities.

Synthetic Methodologies

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A general synthetic workflow is outlined below.

Experimental Protocol: Synthesis of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one Derivatives

A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized for evaluation as potential selective serotonin reuptake inhibitors (SSRIs).[1] The general procedure is as follows:

-

Reaction of 2-chloro-3-nitropyridine with piperazine: 2-chloro-3-nitropyridine is reacted with an excess of piperazine in a suitable solvent such as acetonitrile under reflux for several hours to yield pyridinylpiperazine.[1]

-

Coupling with aryl halides: The resulting pyridinylpiperazine is then coupled with various substituted aryl halides in the presence of a catalyst and a base to introduce diversity at the N4 position of the piperazine ring.

-

Final product formation: Further chemical transformations may be carried out to obtain the final desired derivatives.

More complex, multi-step syntheses can be employed to create fused piperazin-2-one derivatives, which may involve cascade reactions and the use of metal promoters.[4][5]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.

Antidepressant Activity

A notable application of this scaffold is in the development of novel antidepressants. Certain derivatives have shown potent serotonin (5-HT) reuptake inhibitory activity.[1]

Table 1: In Vitro Serotonin Reuptake Inhibition of Selected Derivatives [1]

| Compound | 5-HT Reuptake Inhibition IC50 (nM) |

| A20 | Potent (exact value not specified in abstract) |

| Reference | (Not specified in abstract) |

The most promising compound, A20, not only displayed potent 5-HT reuptake inhibition but also exhibited good pharmacokinetic properties and stability in human liver microsomes. In vivo studies showed that A20 could effectively antagonize p-chloroamphetamine (PCA)-induced depletion of serotonin and reduce immobility time in the rat forced swimming test, a common behavioral model of depression.[1]

Monoamine Oxidase (MAO) Inhibition

Analogues of this compound, specifically 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, have been investigated as inhibitors of monoamine oxidase A (MAO-A), an enzyme involved in the degradation of neurotransmitters like serotonin.[6]

Table 2: MAO-A Inhibitory Activity of Selected Derivatives [6]

| Compound | MAO-A IC50 (µM) |

| 2j | 23.10 |

| 2m | 24.14 |

These compounds exhibited selective inhibitory activity against MAO-A, suggesting their potential as antidepressant or anxiolytic agents.[6]

Other Biological Activities

The versatile piperazine scaffold has been incorporated into a wide range of biologically active molecules, leading to derivatives with anti-inflammatory, analgesic, and anticancer properties.[2][3] The specific biological activity is highly dependent on the nature and position of the substituents on both the pyridine and piperazin-2-one rings.

Mechanism of Action: Serotonin Reuptake Inhibition

The primary mechanism of action for the antidepressant effects of the studied 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives is the inhibition of the serotonin transporter (SERT).

By binding to and inhibiting SERT on the presynaptic neuron, these compounds block the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing its availability to bind to postsynaptic receptors and thereby alleviating depressive symptoms.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents. For instance, in the case of dermorphin analogues containing a piperazin-2-one ring, the stereochemistry of the amino acid component and the presence of the piperazin-2-one versus a piperazine ring were found to be critical for their opiate activities.[7] For pyridin-2(1H)-one derivatives acting as urease inhibitors, electron-releasing groups were found to be important for modulating their biological activity.[8]

Conclusion and Future Directions

This compound derivatives and their analogues represent a promising class of compounds with a wide range of therapeutic applications. Their flexible and synthetically accessible scaffold allows for extensive chemical modification to optimize their pharmacological profiles. Future research should focus on elucidating the detailed structure-activity relationships for various biological targets, optimizing the pharmacokinetic properties of lead compounds, and exploring their full therapeutic potential in preclinical and clinical studies. The development of novel synthetic methodologies will also be crucial for expanding the chemical space and generating new derivatives with improved efficacy and safety profiles.

References

- 1. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. USRE43115E1 - Process for the manufacture of fused piperazin-2-one derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Silico Modeling of 1-(Pyridin-2-yl)piperazin-2-one Interactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This technical guide outlines a comprehensive in silico workflow for characterizing the interactions of a representative molecule, 1-(Pyridin-2-yl)piperazin-2-one. While specific experimental data for this exact compound is limited, this document serves as a methodological whitepaper, detailing the requisite computational protocols from target identification to pharmacokinetic prediction. We present standardized procedures for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The presented workflows and data serve as a robust template for the computational evaluation of novel small molecules in drug discovery pipelines.

Introduction

Computer-aided drug design (CADD), or in silico modeling, has become an indispensable component of modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds.[1][2] By simulating molecular interactions computationally, researchers can prioritize candidates for synthesis and experimental testing, predict potential off-target effects, and refine structures to improve efficacy and safety profiles.[1][3]

The 1-(Pyridin-2-yl)piperazine moiety is a key structural motif in various biologically active agents.[4] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as urease inhibitors, PARP-1 inhibitors, and monoamine oxidase (MAO) inhibitors.[5][6][7] This guide focuses on the specific compound this compound, establishing a complete in silico protocol to predict its biological interactions and drug-like properties. The primary goal is to provide a detailed, step-by-step methodology that can be adapted for other novel small molecules.

Potential Biological Target Identification

Given the prevalence of the pyridinylpiperazine scaffold in neuropharmacology and enzyme inhibition, several protein families are plausible targets. Arylpiperazines are well-known ligands for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. Additionally, recent studies on similar structures have identified enzymes like Urease and Poly (ADP-ribose) polymerase-1 (PARP-1) as potential targets.[5][6] For the purpose of this guide, we will proceed with Urease from Helicobacter pylori as the primary example target, based on published in silico studies of closely related pyridylpiperazine derivatives.[5][8]

Methodologies and Experimental Protocols

A standard in silico drug design workflow involves several sequential steps, from preparing the ligand and protein structures to running complex simulations and predicting pharmacokinetic properties.[9]

Ligand and Protein Preparation

Objective: To prepare the 3D structures of the small molecule (ligand) and the protein target (receptor) for simulation.

Protocol:

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using chemical drawing software (e.g., MarvinSketch, ChemDraw).

-

The structure is converted to a 3D conformation.

-

Energy minimization is performed using a force field such as Merck Molecular Force Field (MMFF94) to obtain a stable, low-energy conformation.

-

Appropriate protonation states at physiological pH (7.4) are assigned, and Gasteiger charges are calculated. The final structure is saved in a suitable format (e.g., .pdbqt) for docking.

-

-

Protein Preparation:

-

The 3D crystal structure of the target protein (e.g., H. pylori Urease, PDB ID: 1E9Y) is downloaded from the Protein Data Bank (PDB).

-

All non-essential molecules, including water, co-crystallized ligands, and ions, are removed from the PDB file.

-

Missing hydrogen atoms are added to the protein structure.

-

Non-polar hydrogens are merged, and Kollman charges are assigned to the protein atoms.

-

The prepared protein structure is saved in the .pdbqt format.

-

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of the ligand within the active site of the protein.[9]

Protocol:

-

Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the entire binding pocket, typically identified from the position of a co-crystallized inhibitor or through literature review.

-

Docking Simulation:

-

Molecular docking is performed using software such as AutoDock Vina.

-

The program systematically samples different conformations of the ligand within the defined grid box.

-

A scoring function is used to estimate the binding affinity (in kcal/mol) for each conformation, or "pose."[2]

-

The simulation is typically run to generate multiple binding modes (e.g., 10-20 poses).

-

-

Analysis: The resulting poses are ranked by their binding energy scores. The pose with the lowest binding energy is considered the most favorable. This conformation is visually inspected to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the ligand-protein complex over time in a simulated physiological environment.

Protocol:

-

System Preparation: The best-scoring docked complex from the molecular docking step is used as the starting structure. The complex is placed in a periodic solvent box (e.g., with TIP3P water model) and neutralized with counter-ions (e.g., Na+ or Cl-).

-

Simulation Run:

-

MD simulations are performed using software like GROMACS or AMBER.

-

The system first undergoes energy minimization to remove steric clashes.

-

The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

A production MD run is conducted for a duration of 50-100 nanoseconds (ns).

-

-

Trajectory Analysis: The trajectory of the simulation is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) of the protein backbone and ligand, and Root Mean Square Fluctuation (RMSF) of individual residues. Stable RMSD values indicate a stable complex.

ADMET Prediction

Objective: To computationally predict the pharmacokinetic and safety properties of the compound.[3]

Protocol:

-

Property Calculation: The 2D structure of the compound is submitted to various online servers or software suites (e.g., SwissADME, pkCSM).

-

Parameter Analysis: The software calculates a range of properties, including:

-

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

-

Absorption: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration.

-

Distribution: Volume of distribution (VDss).

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP3A4).

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.

-

-

Drug-Likeness Evaluation: The predicted properties are evaluated against established rules, such as Lipinski's Rule of Five, to assess the compound's potential as an orally bioavailable drug.

Data Presentation

Quantitative data from in silico analyses should be summarized for clarity and comparison. The following tables represent hypothetical but realistic results for this compound.

Table 1: Molecular Docking and MD Simulation Results

| Parameter | Value | Description |

|---|---|---|

| Target Protein | H. pylori Urease (1E9Y) | Nickel-dependent enzyme target. |

| Binding Energy (kcal/mol) | -7.8 | Predicted binding affinity from docking. |

| Key Interacting Residues | HIS221, GLY279, ALA365 | Amino acids forming key H-bonds/hydrophobic contacts. |

| Average RMSD (ns) | 2.1 Å (Protein), 1.5 Å (Ligand) | Average deviation over a 100 ns MD simulation. |

Table 2: Predicted ADMET and Physicochemical Properties

| Property | Predicted Value | Acceptable Range | Status |

|---|---|---|---|

| Molecular Weight ( g/mol ) | 191.22 | < 500 | Pass |

| LogP (Lipophilicity) | 0.85 | < 5 | Pass |

| H-Bond Donors | 1 | < 5 | Pass |

| H-Bond Acceptors | 3 | < 10 | Pass |

| Lipinski's Rule of Five | 0 Violations | 0 Violations | Pass |

| GI Absorption | High | High | Good |

| BBB Permeant | Yes | Yes/No | CNS potential |

| CYP2D6 Inhibitor | No | No | Low drug-drug interaction risk |

| AMES Toxicity | No | No | Non-mutagenic |

| hERG I Inhibitor | No | No | Low cardiotoxicity risk |

Visualizations

Diagrams are crucial for illustrating complex workflows and biological pathways.

Caption: General workflow for in silico analysis of a small molecule inhibitor.

Caption: Inhibition of the Urease catalytic pathway by a hypothetical inhibitor.

Conclusion

This guide provides a comprehensive framework for the in silico evaluation of this compound and similar small molecules. By following the detailed protocols for molecular docking, molecular dynamics, and ADMET prediction, researchers can efficiently generate a robust computational profile of a compound's potential therapeutic value and liabilities. This approach enables data-driven decision-making early in the drug discovery process, ultimately facilitating the design of safer and more effective therapeutic agents. The methodologies and visualization standards presented herein are broadly applicable and can serve as a foundational template for computational drug discovery projects.

References

- 1. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

The Ascending Trajectory of Pyridinylpiperazinone Compounds in Modern Therapeutics

A Technical Guide for Drug Discovery Professionals

The landscape of small molecule drug discovery is in a perpetual state of evolution, with novel chemical scaffolds consistently emerging as promising candidates for a myriad of therapeutic applications. Among these, pyridinylpiperazinone and its related analogues have garnered significant attention from the scientific community. This technical guide offers an in-depth exploration of the therapeutic potential of this chemical class, presenting key quantitative data, detailed experimental methodologies, and a visual representation of their mechanisms of action to empower researchers and drug development professionals in their quest for next-generation therapies.

Quantitative Analysis of Bioactivity

The therapeutic efficacy of pyridinylpiperazinone derivatives has been quantified across various biological targets. The following tables summarize the inhibitory concentrations (IC50) and other relevant metrics, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Piperazinone and Pyridinylpiperazine Derivatives

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 / GI50 | Therapeutic Target(s) | Reference |

| Piperazinone Derivatives | Substituted piperazin-2-ones | HT-29 (Colon), A59 (Lung) | <500 µM | Farnesyltransferase (putative) | [1] |

| Piperazinone-thieno[3,2-d]pyrimidines | Not specified | Non-Hodgkin lymphoma cell lines | Comparable or better than idelalisib | PI3Kδ | [2] |

| Phenylpiperazine Derivatives of 1,2-Benzothiazine | BS130, BS230 | MCF7 (Breast) | More cytotoxic than doxorubicin | Topoisomerase II (putative) | [3] |

| Vindoline-Piperazine Conjugates | Conjugate 23, 25 | MDA-MB-468 (Breast), HOP-92 (Non-small cell lung) | 1.00 µM, 1.35 µM | Tubulin | [4] |

| Pyridyl Aminothiazoles | Not specified | Not specified | Low picomolar | Chk1 | [5] |

Table 2: Activity Against Other Therapeutic Targets

| Compound Class | Specific Derivative(s) | Target | IC50 | Disease Area | Reference |

| 1-(3-nitropyridin-2-yl)piperazine Derivatives | 5b, 7e | Urease | 2.0 ± 0.73 µM, 2.24 ± 1.63 µM | Gastric ulcers, Cancer | [6][7] |

| Aryl piperazine and pyrrolidine derivatives | 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol | Plasmodium falciparum | 0.5 µM | Malaria | [8] |

Core Experimental Protocols

The evaluation of pyridinylpiperazinone compounds necessitates a suite of robust experimental protocols. Below are detailed methodologies for key assays cited in the literature.

Urease Inhibition Assay

This assay is fundamental for identifying compounds that can inhibit the activity of urease, an enzyme implicated in the pathogenesis of Helicobacter pylori.

Methodology:

-

Enzyme and Substrate Preparation: Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0). A urea solution is prepared as the substrate.

-

Compound Incubation: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Enzyme Addition: Add 25 µL of the urease enzyme solution to each well and incubate at 37°C for 15 minutes.

-

Substrate Addition and Incubation: Initiate the reaction by adding 50 µL of the urea substrate solution. Incubate the plate at 37°C for 30 minutes.

-

Ammonia Quantification: The amount of ammonia produced is determined using the indophenol method. Add 50 µL of phenol reagent (5% w/v phenol and 0.025% w/v sodium nitroprusside) and 50 µL of alkali reagent (2.5% w/v sodium hydroxide and 0.21% w/v NaOCl) to each well.

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 625 nm using a microplate reader.

-

IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration. Thiourea is typically used as a standard inhibitor.[7]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HT-29, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyridinylpiperazinone compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[1]

Thioflavin T (ThT) Fluorescence Assay for Amyloid Aggregation

This assay is crucial for evaluating the potential of compounds to inhibit the aggregation of amyloid-β (Aβ) and tau peptides, which are hallmarks of Alzheimer's disease.

Methodology:

-

Peptide Preparation: Prepare solutions of Aβ1-42 or AcPHF6 (a fragment of the tau protein) in an appropriate buffer.

-

Inhibition Assay: Mix the peptide solution with various concentrations of the test compounds.

-

Aggregation Induction: Induce aggregation by incubating the mixtures at 37°C with continuous shaking.

-

ThT Fluorescence Measurement: At different time points, take aliquots of the mixtures and add them to a solution of Thioflavin T.

-

Fluorescence Reading: Measure the fluorescence intensity using a spectrofluorometer with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

-

Data Analysis: A decrease in fluorescence intensity in the presence of the test compound compared to the control indicates inhibition of aggregation.[9]

Visualizing the Mechanisms of Action

To better understand the therapeutic potential of pyridinylpiperazinone compounds, it is essential to visualize their interactions with cellular signaling pathways and their experimental evaluation workflows.

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]

- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacophore of 1-(Pyridin-2-yl)piperazin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(Pyridin-2-yl)piperazin-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active compounds. This technical guide provides a comprehensive exploration of its pharmacophore, detailing the synthesis, biological activities, and structure-activity relationships (SAR) of its derivatives. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this versatile chemical entity.

Introduction to the this compound Scaffold

The piperazin-2-one ring system is a key structural motif found in numerous compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, and neuroprotective activities. The incorporation of a pyridin-2-yl substituent at the N1 position introduces a critical element for molecular recognition by various biological targets. This guide will delve into the specific pharmacophoric features of this scaffold and its derivatives, highlighting their interactions with key enzymes and receptors.

Synthesis of this compound Derivatives

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have been investigated for a range of biological activities. The following sections summarize the key findings and, where available, the structure-activity relationships.

Monoamine Oxidase (MAO) Inhibition

Certain analogs of this compound have been identified as inhibitors of monoamine oxidase A (MAO-A), an enzyme involved in the degradation of neurotransmitters like serotonin and norepinephrine. Inhibition of MAO-A is a therapeutic strategy for the treatment of depression and anxiety.

For instance, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and evaluated for their MAO-A and MAO-B inhibitory activities.[3][4] The results indicated that some of these compounds exhibited selective MAO-A inhibition.[3][4]

Table 1: MAO-A Inhibitory Activity of 1-(Pyrimidin-2-yl)piperazine Derivatives [3]

| Compound | Substitution at Piperazine-1-carbodithioate | MAO-A IC50 (µM) |

| 2j | 4-(4-nitrophenyl)piperazine | 23.10 |

| 2m | 4-benzhydrylpiperazine | 24.14 |

The SAR for this class of compounds suggests that the nature of the substituent on the second piperazine ring plays a crucial role in their inhibitory potency and selectivity.

Anticancer Activity

The piperazin-2-one scaffold is present in a number of compounds with demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Table 2: Cytotoxic Activity of Piperazine and Piperazin-2-one Derivatives

| Compound Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Spirocyclopropyl oxindole-piperazine carboxamides | HepG-2 | Cytotoxicity Assay | 1.88 ± 0.83 | [5] |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives | Breast Cancer Cell Lines (MCF7, BT20, T47D, CAMA-1) | Cytotoxicity Assay | 0.31–120.52 | [6] |

| Thiouracil amide derivatives with a piperazine ring | MCF7 | Cytotoxicity Assay | 18.23 to 100 | [6] |

The data indicates that the cytotoxic potency of these compounds is highly dependent on the specific substitutions on the piperazine or piperazin-2-one core and the cancer cell line being tested.

Serotonin Reuptake Inhibition

Derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have been synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs).[7] This class of compounds is of significant interest for the development of novel antidepressants. The in vitro results for these derivatives showed potent 5-HT reuptake inhibition.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of Piperazin-2-one Derivatives

A general procedure for the synthesis of piperazin-2-one derivatives can be adapted from established methods for similar heterocyclic compounds. One such cascade reaction involves the following steps:

-

A mixture of an appropriate chloro allenylamide, a primary amine, and an aryl iodide are combined in a suitable solvent.

-

A palladium catalyst and a ligand are added to the reaction mixture.

-

The reaction is heated under an inert atmosphere for a specified period.

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.[1]

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]

-

Compound Treatment: Add fresh medium containing various concentrations of the test compounds and incubate for the desired period (e.g., 72 hours).[5]

-

MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[5]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[5]

This assay assesses cell viability based on the uptake of the neutral red dye into the lysosomes of viable cells.

-

Cell Seeding and Treatment: Seed 3 × 10^4 cells in 24-well plates, grow for 24 hours, and then treat with compounds for 24 hours.[8]

-

Dye Incubation: Incubate cells with neutral red dye (50 µg/mL) in serum-free medium for 2 hours at 37°C.[8]

-

Washing and Extraction: Wash cells twice with PBS and then incubate with 1% acetic acid in 70% ethanol to extract the dye.[8]

-

Absorbance Measurement: Determine the concentration of the dye photometrically at 562 nm.[8]

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity against MAO-A and MAO-B can be determined using a fluorometric method.

-

Enzyme Preparation: Use commercially available human recombinant MAO-A and MAO-B.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, a suitable buffer (e.g., phosphate buffer), and the test compound at various concentrations.

-

Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., kynuramine).

-

Fluorescence Measurement: Monitor the production of the fluorescent product over time using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.[3]

Visualizations

Signaling Pathway

The anticancer activity of some piperazine derivatives has been linked to the inhibition of the Ras signaling pathway, a critical regulator of cell proliferation and survival.

Caption: Generalized Ras signaling pathway and a potential point of inhibition by piperazin-2-one derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel compounds based on the this compound scaffold.

Caption: A typical drug discovery workflow for this compound based compounds.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including MAO inhibition and anticancer effects, underscore the potential of this chemical class. Further exploration of the structure-activity relationships and mechanisms of action will be crucial in optimizing the pharmacological properties of these compounds and advancing them through the drug development pipeline. This guide provides a foundational resource for researchers to build upon in their quest for new and improved therapies.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of the 1-(Pyridin-2-yl)piperazin-2-one Scaffold in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(pyridin-2-yl)piperazin-2-one core is a privileged scaffold in medicinal chemistry, demonstrating significant potential across a diverse range of therapeutic targets. Its unique structural features, combining a hydrogen bond acceptor, a hydrogen bond donor, and an aromatic system, provide a versatile platform for the design of potent and selective modulators of various biological pathways. This technical guide offers an in-depth exploration of this scaffold, summarizing key quantitative data, providing detailed experimental protocols for its synthesis and evaluation, and visualizing its engagement with critical signaling pathways.

Synthesis of the this compound Scaffold and Its Derivatives

The synthesis of the this compound core and its analogs can be achieved through several strategic routes. A common approach involves the cyclization of appropriate precursors, often starting from 2-chloropyridine and piperazin-2-one or its derivatives.

General Synthetic Protocol for this compound

A general and efficient method for the synthesis of the parent scaffold involves the nucleophilic aromatic substitution of a halogenated pyridine with piperazin-2-one.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-chloropyridine, piperazin-2-one, potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of piperazin-2-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add 2-chloropyridine (1.1 eq) to the mixture.

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Derivatization of the core scaffold is crucial for exploring the structure-activity relationship (SAR) and optimizing for potency and selectivity against various targets. Modifications are typically introduced at the piperazinone ring, often at the N4 position, or on the pyridine ring.

Biological Activities and Therapeutic Potential